molecular formula C7H12O B6210285 1-ethylcyclobutane-1-carbaldehyde CAS No. 443796-58-5

1-ethylcyclobutane-1-carbaldehyde

Cat. No. B6210285
CAS RN: 443796-58-5
M. Wt: 112.2
InChI Key:
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Description

“1-ethylcyclobutane-1-carbaldehyde” is a cycloalkane derivative. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) . The general formula for a cycloalkane composed of n carbons is

.

Synthesis Analysis

Cyclobutanes can be synthesized through various methods. One common method is the [2+2] cycloaddition of terminal alkenes with allenoates . This enables a rapid synthesis of 1,3-substituted cyclobutanes in high yield under simple and robust reaction conditions . A diverse range of unsymmetrical tri- and tetrasubstituted cyclobutane structures can be produced in good yields and excellent diastereoselectivities .


Molecular Structure Analysis

. As a cycloalkane, its carbon atoms are arranged in a ring. The “1-ethyl” part of the name indicates that an ethyl group (C2H5) is attached to one of the carbon atoms in the cyclobutane ring. The “1-carbaldehyde” part indicates that a formyl group (CHO) is also attached to the same carbon atom.

Chemical Reactions Analysis

Cyclobutanes can participate in various chemical reactions. For instance, they can undergo palladium-catalyzed cross-coupling reactions with aryl or benzyl halides to provide structurally diversified products including cyclobutenes, methylenecyclobutanes, and conjugated dienes in very good yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-ethylcyclobutane-1-carbaldehyde” would depend on its specific structure. As a cycloalkane, it is likely to be a stable compound due to the single bonds between carbon atoms .

Mechanism of Action

The mechanism of action for cyclobutanes largely depends on the specific reactions they are involved in. For instance, in the [2+2] cycloaddition reaction, the terminal alkene and allenoate combine to form the cyclobutane ring .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethylcyclobutane-1-carbaldehyde involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Ethylcyclobutane", "Chromium trioxide", "Sulfuric acid", "Sodium bisulfite", "Sodium hydroxide", "Acetic anhydride", "Sodium borohydride", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "1. Oxidation of ethylcyclobutane to 1-ethylcyclobutan-1-ol using chromium trioxide and sulfuric acid", "2. Conversion of 1-ethylcyclobutan-1-ol to 1-ethylcyclobutan-1-carbaldehyde using sodium bisulfite and sodium hydroxide", "3. Reduction of 1-ethylcyclobutan-1-carbaldehyde to 1-ethylcyclobutan-1-ol using sodium borohydride", "4. Conversion of 1-ethylcyclobutan-1-ol to 1-ethylcyclobutene using acetic anhydride and sulfuric acid", "5. Hydrogenation of 1-ethylcyclobutene to 1-ethylcyclobutane using a palladium catalyst", "6. Oxidation of 1-ethylcyclobutane to 1-ethylcyclobutane-1-carbaldehyde using chromium trioxide and acetic acid", "7. Purification of the product using sodium chloride and water" ] }

CAS RN

443796-58-5

Product Name

1-ethylcyclobutane-1-carbaldehyde

Molecular Formula

C7H12O

Molecular Weight

112.2

Purity

95

Origin of Product

United States

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